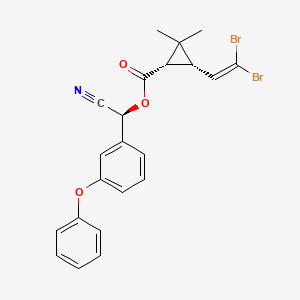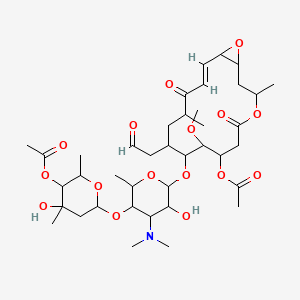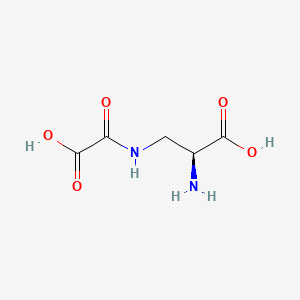
Desonide
描述
地索奈德是一种合成的非氟化皮质类固醇,自 1970 年代以来一直在使用。 它主要用作低效力的局部抗炎剂,用于治疗各种皮肤病,包括特应性皮炎、脂溢性皮炎、接触性皮炎和银屑病 。 地索奈德以其相对良好的安全性而闻名,并以各种形式提供,例如乳膏、软膏、洗剂和泡沫 .
科学研究应用
作用机制
地索奈德通过与细胞质糖皮质激素受体结合发挥作用。然后,该复合物迁移到细胞核并与 DNA 上的特定遗传元件结合,导致各种基因的激活或抑制。 这导致抗炎、抗瘙痒和血管收缩作用 .
类似化合物:
氢化可的松: 另一种用于类似皮肤病的低效力皮质类固醇.
氯倍他索: 一种用于更严重的炎症性疾病的高效力皮质类固醇.
倍他米松: 一种中效到高效力的皮质类固醇,具有更广泛的应用.
比较:
地索奈德以其效力和安全性的平衡脱颖而出,使其成为治疗轻度到中度炎症性皮肤病的首选药物。
未来方向
Desonide is widely used for the treatment of steroid-responsive dermatoses. Recent research has focused on developing new drug delivery systems to improve its treatment efficacy. For example, a novel drug delivery system comprising a Carbopol 980-based nanoemulgel containing a this compound nanoemulsion has been developed to improve treatment of skin disorders .
生化分析
Biochemical Properties
Desonide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus and binds to genetic elements on the DNA. This interaction activates and represses various genes, leading to its anti-inflammatory and antipruritic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s binding to glucocorticoid receptors leads to the activation and repression of genes involved in inflammatory responses. This results in reduced production of pro-inflammatory cytokines and mediators, thereby decreasing inflammation and pruritus . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates and represses various genes, leading to the anti-inflammatory and antipruritic effects of this compound . The drug also induces the production of lipocortins, which inhibit the release of arachidonic acid and subsequently reduce the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable when stored properly, but its efficacy can decrease if exposed to extreme temperatures or light. Long-term use of this compound in in vitro or in vivo studies has shown that it can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, which may result in glucocorticosteroid insufficiency after discontinuation . Additionally, prolonged use can lead to skin thinning and other adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pruritus without significant adverse effects. At high doses, this compound can cause toxic effects, including skin thinning, adrenal suppression, and systemic absorption leading to glucocorticosteroid insufficiency . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with glucocorticoid receptors. The drug induces the production of lipocortins, which inhibit phospholipase A2 and reduce the release of arachidonic acid . This inhibition decreases the production of prostaglandins and leukotrienes, key mediators of inflammation . This compound’s metabolism can be influenced by other drugs, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to glucocorticoid receptors. Once bound, the this compound-receptor complex migrates to the nucleus, where it exerts its effects on gene expression . The drug’s distribution can be influenced by the formulation used, with creams and ointments providing localized effects, while foams and lotions may have broader distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol and nucleus. The drug binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus . This nuclear localization is essential for this compound’s ability to modulate gene expression and exert its anti-inflammatory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
合成路线和反应条件: 地索奈德是通过从泼尼松龙开始的一系列化学反应合成的。关键步骤包括环状缩酮的形成和随后的羟基化反应。合成路线通常包括以下步骤:
环状缩酮的形成: 泼尼松龙在酸性催化剂存在下与丙酮反应形成环状缩酮。
工业生产方法: 地索奈德的工业生产涉及优化反应条件,以确保高产率和纯度。该过程包括:
反应优化: 控制温度、pH 值和反应时间,以最大限度地形成所需产物。
化学反应分析
反应类型: 地索奈德经历了各种化学反应,包括:
氧化: 地索奈德可以被氧化以形成相应的酮和羧酸。
还原: 还原反应可以将地索奈德转化为其相应的醇衍生物。
常用试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
主要产物: 这些反应形成的主要产物包括羟基化衍生物、酮和取代的皮质类固醇 .
相似化合物的比较
Hydrocortisone: Another low-potency corticosteroid used for similar dermatological conditions.
Clobetasol: A high-potency corticosteroid used for more severe inflammatory conditions.
Betamethasone: A medium to high-potency corticosteroid with a broader range of applications.
Comparison:
Potency: Desonide is a low-potency corticosteroid, making it suitable for mild to moderate conditions, whereas clobetasol and betamethasone are used for more severe conditions
Safety Profile: this compound has a relatively good safety profile with fewer side effects compared to higher potency corticosteroids
Formulations: this compound is available in various formulations, including creams, ointments, and foams, providing flexibility in treatment options
This compound stands out due to its balance of efficacy and safety, making it a preferred choice for treating mild to moderate inflammatory skin conditions.
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-94-8 | |
| Record name | Desonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desonide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















